molecular formula C18H19FN6O2S B2373317 N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-sulfonamide CAS No. 2380176-46-3

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-sulfonamide

Cat. No.: B2373317
CAS No.: 2380176-46-3
M. Wt: 402.45
InChI Key: JWTWZCQJRICJET-UHFFFAOYSA-N
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Description

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a fluorinated benzaldehyde and a suitable amidine.

    Azetidine Ring Formation: The azetidine ring is introduced via a cyclization reaction, often involving a nucleophilic substitution.

    Imidazole Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide
  • **N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethyl-1,2-oxazole-3-carboxamide
  • **N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide

Uniqueness

What sets N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-imidazole-4-sulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c1-23-10-15(22-12-23)28(26,27)24(2)14-8-25(9-14)18-16(19)17(20-11-21-18)13-6-4-3-5-7-13/h3-7,10-12,14H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTWZCQJRICJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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